Chlormadinone Acetate-d3
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Overview
Description
Chlormadinone Acetate-d3 is a deuterated form of Chlormadinone Acetate, a synthetic derivative of the naturally occurring hormone progesterone. It is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Chlormadinone Acetate due to the presence of deuterium, which helps in tracing the compound more effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chlormadinone Acetate-d3 involves the incorporation of deuterium atoms into the Chlormadinone Acetate molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production process is optimized to minimize the loss of deuterium and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Chlormadinone Acetate-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperature and pH.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound
Scientific Research Applications
Chlormadinone Acetate-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Employed in metabolic studies to understand the pathways and interactions of Chlormadinone Acetate in biological systems.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Chlormadinone Acetate.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the purity and efficacy of Chlormadinone Acetate-based products.
Mechanism of Action
Chlormadinone Acetate-d3 exerts its effects through its interaction with progesterone receptors. It acts as an agonist, mimicking the effects of natural progesterone. The presence of deuterium does not significantly alter its mechanism of action but allows for more precise tracking in metabolic studies. The molecular targets include progesterone receptors in various tissues, and the pathways involved include the regulation of gene expression and modulation of reproductive functions.
Comparison with Similar Compounds
Chlormadinone Acetate-d3 is unique due to the presence of deuterium, which distinguishes it from other similar compounds. Some similar compounds include:
Chlormadinone Acetate: The non-deuterated form, used in various medical applications.
Medroxyprogesterone Acetate: Another synthetic progestin with similar applications but different chemical structure.
Megestrol Acetate: Used in the treatment of cancer and appetite stimulation, with a different mechanism of action.
This compound’s uniqueness lies in its use as a tracer in scientific research, providing valuable insights into the pharmacokinetics and metabolism of Chlormadinone Acetate.
Properties
Molecular Formula |
C23H29ClO4 |
---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C23H29ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,16-18H,5-10H2,1-4H3/t16-,17+,18+,21-,22+,23+/m1/s1/i2D3 |
InChI Key |
QMBJSIBWORFWQT-BQOGYXQMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@]34C)Cl)C)C(=O)C |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C |
Origin of Product |
United States |
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